

¹H and ¹³C NMR Analysis of 2,6-Dichlorobenzaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,6-Dichlorobenzaldehyde

Cat. No.: B137635

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of **2,6-Dichlorobenzaldehyde**. The data presented here, compiled from various reputable sources, offers a valuable resource for the structural elucidation and quality control of this important chemical intermediate.

Spectral Data Summary

The following tables summarize the experimental ¹H and ¹³C NMR spectral data for **2,6-Dichlorobenzaldehyde**. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Table 1: ¹H NMR Spectral Data of 2,6-Dichlorobenzaldehyde

Proton	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
Aldehyde-H	~10.4	Singlet	-
Aromatic-H (H4)	~7.5	Triplet	~8.0
Aromatic-H (H3, H5)	~7.4	Doublet	~8.0

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Table 2: ^{13}C NMR Spectral Data of 2,6-Dichlorobenzaldehyde

Carbon	Chemical Shift (δ) ppm
C=O	~189
C-Cl (C2, C6)	~136
C-H (C4)	~134
C-CHO (C1)	~132
C-H (C3, C5)	~130

Note: The assignments are based on typical chemical shift values for substituted benzaldehydes.

Experimental Protocol

The following is a standard protocol for acquiring high-quality ^1H and ^{13}C NMR spectra of **2,6-Dichlorobenzaldehyde**.

1. Sample Preparation:

- Dissolve approximately 10-20 mg of **2,6-Dichlorobenzaldehyde** in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a standard 5 mm NMR tube.
- Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

2. Instrumentation:

- A high-resolution NMR spectrometer with a proton frequency of at least 300 MHz is recommended for optimal spectral dispersion.

3. ^1H NMR Acquisition Parameters:

- Number of Scans: 8-16
- Relaxation Delay: 1-2 seconds
- Pulse Width: 30-45 degrees
- Acquisition Time: 2-4 seconds
- Spectral Width: 0-12 ppm

4. ^{13}C NMR Acquisition Parameters:

- Number of Scans: 1024 or more (due to the low natural abundance of ^{13}C)
- Relaxation Delay: 2-5 seconds
- Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) should be used to simplify the spectrum to singlets for each carbon.
- Spectral Width: 0-200 ppm

5. Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Perform baseline correction.
- Integrate the signals in the ^1H NMR spectrum to determine the relative ratios of the different types of protons.
- Reference the spectrum using the internal standard (TMS at 0 ppm) or the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).[\[1\]](#)[\[2\]](#)

Molecular Structure and NMR Assignments

The following diagram illustrates the structure of **2,6-Dichlorobenzaldehyde** with the non-equivalent protons and carbons labeled for clarity in the NMR data interpretation.

Caption: Molecular structure of **2,6-Dichlorobenzaldehyde** with labeled atoms.

This guide serves as a foundational reference for the NMR analysis of **2,6-Dichlorobenzaldehyde**. For more in-depth studies, such as two-dimensional NMR (e.g., COSY, HSQC, HMBC), further experimental work would be required to unambiguously assign all proton and carbon signals and to determine long-range correlations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. chem.washington.edu [chem.washington.edu]
- To cite this document: BenchChem. [^1H and ^{13}C NMR Analysis of 2,6-Dichlorobenzaldehyde: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b137635#1h-nmr-and-13c-nmr-analysis-of-2-6-dichlorobenzaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com